molecular formula C14H14N2O4S B6394769 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% CAS No. 1261976-96-8

4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%

Cat. No. B6394769
CAS RN: 1261976-96-8
M. Wt: 306.34 g/mol
InChI Key: YGHNPXZOAWRBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid (4-DMSP) is an organic compound that has been studied for its potential applications in scientific research. 4-DMSP is a derivative of picolinic acid, and is widely used in laboratories for its unique properties.

Scientific Research Applications

4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is widely used in scientific research due to its unique properties and potential applications. It has been studied for its ability to act as a substrate for various enzymes, such as tyrosinase and laccase. It has also been used to study the effects of various drugs on biological systems, such as the inhibition of cytochrome P450 enzymes. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used to study the effects of various environmental stressors on biological systems, as well as the effects of various drugs on the nervous system.

Mechanism of Action

The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as a substrate for various enzymes, such as tyrosinase and laccase, and to interact with various proteins and other molecules in the body. It is also believed to interact with various receptors in the body, such as the serotonin, dopamine, and GABA receptors.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters in the brain. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have antioxidant activity, and to modulate the activity of various proteins in the body.

Advantages and Limitations for Lab Experiments

The use of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and is readily available in many laboratories. In addition, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not water soluble, and can be toxic if ingested in large quantities.

Future Directions

There are several potential future directions for the use of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in scientific research. It could be used to study the effects of various drugs on biological systems, as well as the effects of various environmental stressors on biological systems. It could also be used to study the effects of various drugs on the nervous system, and to study the effects of various proteins and other molecules in the body. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of various drugs on the metabolism of neurotransmitters in the brain. Finally, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of various drugs on the activity of various receptors in the body.

Synthesis Methods

4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is typically synthesized through a two-step process. The first step involves the condensation of 2-amino-5-methylpyridine with 2-N,N-dimethylsulfamoylbenzoic acid, followed by the reaction of the resulting product with acetic anhydride and pyridine. The second step involves the reaction of the product from the first step with thionyl chloride and pyridine. The reaction yields 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% as a white, crystalline solid.

properties

IUPAC Name

4-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-11(13)10-7-8-15-12(9-10)14(17)18/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHNPXZOAWRBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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